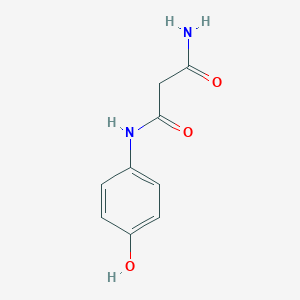

N-(4-Hydroxy-phenyl)-malonamide

Description

N-(4-Hydroxy-phenyl)-malonamide is a malonamide derivative characterized by a central malonamide core (NH–C(=O)–CH₂–C(=O)–NH) substituted with a 4-hydroxyphenyl group. Malonamides are versatile compounds widely studied for their applications in medicinal chemistry, materials science, and solvent extraction due to their ability to form hydrogen bonds and coordinate with metal ions . The 4-hydroxyphenyl substituent introduces enhanced polarity and hydrogen-bonding capacity, which can improve solubility in polar solvents and influence biological interactions. For example, hydroxyl groups in similar compounds (e.g., N-(4-hydroxyphenyl)maleimide in ) enhance thermal stability and solubility in polymeric matrices , suggesting analogous benefits for N-(4-Hydroxy-phenyl)-malonamide.

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

N'-(4-hydroxyphenyl)propanediamide |

InChI |

InChI=1S/C9H10N2O3/c10-8(13)5-9(14)11-6-1-3-7(12)4-2-6/h1-4,12H,5H2,(H2,10,13)(H,11,14) |

InChI Key |

XRADAOIQESVFDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Synthesis : Malonamides are typically synthesized via amidation reactions, with yields varying based on substituent complexity (e.g., 32% for the difluorobiphenyl derivative ).

- Substituent Effects: Bulky or electron-withdrawing groups (e.g., cyano, halogen) reduce yields but enhance biological activity. Hydroxyl groups (as in the target compound) likely improve solubility but may require protection during synthesis.

Physicochemical Properties

Spectroscopic Characteristics

- IR Spectroscopy : Malonamides show characteristic C=O stretches at 1650–1680 cm⁻¹ and N–H stretches at 3300–3320 cm⁻¹. The hydroxyl group in the target compound would introduce a broad O–H stretch near 3200–3500 cm⁻¹ .

- NMR Spectroscopy : Aromatic protons in 4-hydroxyphenyl groups resonate at δ 6.5–7.5 ppm, while malonamide CH₂ protons appear at δ 3.4–3.6 ppm .

Contradictions and Limitations

- Solubility vs. Bioactivity : While hydroxyl groups improve aqueous solubility, they may reduce bioavailability by limiting membrane permeability compared to halogenated analogs .

- Synthetic Challenges: Protecting hydroxyl groups during synthesis (e.g., acetylation) is often necessary to prevent side reactions, complicating the synthesis of N-(4-Hydroxy-phenyl)-malonamide relative to non-polar derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.